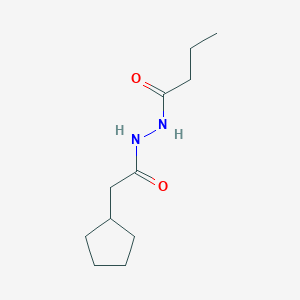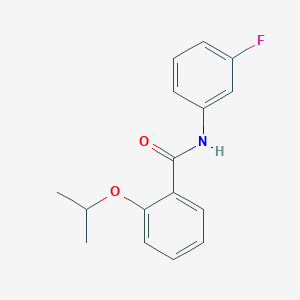![molecular formula C19H26N2O2 B5914772 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CX717, is a nootropic drug that has gained attention in recent years due to its potential cognitive enhancing effects. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. The purpose of
科学的研究の応用
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. It has been shown to improve memory, attention, and learning in rats and monkeys. In humans, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been tested in healthy volunteers and patients with cognitive impairment, such as Alzheimer's disease and schizophrenia. The results have been promising, with improvements in cognitive performance observed in both groups.
作用機序
The mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission of excitatory signals in the brain. 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide enhances the activity of these receptors, leading to an increase in synaptic plasticity and improved cognitive performance.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of glutamate, a neurotransmitter involved in learning and memory, and enhances the activity of AMPA receptors. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are thought to underlie the cognitive enhancing effects of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide.
実験室実験の利点と制限
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, making it useful for studying the role of these receptors in cognitive function. It has also been shown to have a good safety profile in humans, with few reported side effects. However, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations as a research tool. It has a short half-life, which makes it difficult to maintain a steady concentration in the brain. It also has poor solubility in water, which can limit its use in certain experimental protocols.
将来の方向性
There are several future directions for research on 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide as a treatment for cognitive impairment in various neurological disorders. Another area of interest is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its effects on synaptic plasticity and neuronal survival.
合成法
The synthesis of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions starting with 4-(1-piperidinylcarbonyl)benzaldehyde and cyclopentylmagnesium bromide. The reaction proceeds through several intermediates to yield the final product, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. The purity and yield of the synthesized compound can be improved by using different reaction conditions and purification methods.
特性
IUPAC Name |
2-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-3-7-15)20-17-10-8-16(9-11-17)19(23)21-12-4-1-5-13-21/h8-11,15H,1-7,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYSGLRRRKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)







![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
